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Compound of Interest

Compound Name: 2-Pentadecyl-1,3-dioxolane

Cat. No.: B14174321 Get Quote

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Pentadecyl-1,3-
dioxolane

Introduction
2-Pentadecyl-1,3-dioxolane (C18H36O2, MW: 284.48 g/mol ) is a cyclic acetal formed from

the reaction of hexadecanal and ethylene glycol.[1] As with many organic molecules, mass

spectrometry is a critical analytical technique for its structural elucidation and identification. This

guide provides a detailed analysis of the expected fragmentation pattern of 2-pentadecyl-1,3-
dioxolane, primarily under Electron Ionization (EI) conditions, which is a common method for

GC-MS analysis. The fragmentation of cyclic acetals is characterized by distinct cleavage

pathways that provide significant structural information.[2][3]

Primary Fragmentation Pathways
Upon electron ionization, 2-pentadecyl-1,3-dioxolane forms an energetically unstable

molecular ion ([M]+•) that undergoes fragmentation. The fragmentation pattern is dominated by

cleavage events initiated at the dioxolane ring, driven by the stability of the resulting oxygen-

containing cations.

Molecular Ion Peak ([M]+•) The molecular ion peak at m/z 284 is expected to be of very low

abundance or entirely absent.[4] This is a common characteristic for long-chain aliphatic

compounds and acetals, which tend to fragment readily.[4][5]
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Alpha (α)-Cleavage The most significant fragmentation pathway for 2-pentadecyl-1,3-
dioxolane is the alpha-cleavage of the bond between the C2 carbon of the dioxolane ring and

the attached pentadecyl chain.[4][6] This homolytic cleavage is driven by the ability of the

adjacent oxygen atoms to stabilize the resulting positive charge. This reaction leads to the

formation of a stable, resonance-stabilized oxonium ion and a pentadecyl radical.

Formation of the Base Peak (m/z 73): The cleavage results in the loss of the C15H31•

radical, with the charge being retained by the dioxolane moiety. This generates the 1,3-

dioxolan-2-ylium ion ([C3H5O2]+) at an m/z of 73. Due to its high stability, this fragment is

anticipated to be the base peak in the mass spectrum.

Fragmentation of the Alkyl Chain The long pentadecyl side chain can also undergo

fragmentation, leading to a characteristic series of hydrocarbon clusters. These peaks are

typically separated by 14 mass units, corresponding to the sequential loss of CH2 groups.[7]

This results in a pattern of peaks at m/z values such as 43, 57, 71, 85, etc., corresponding to

[CnH2n+1]+ ions. However, the intensity of these alkyl fragments is generally much lower than

the base peak at m/z 73.

Data Presentation: Summary of Key Fragments
The following table summarizes the principal ions expected in the 70 eV EI mass spectrum of

2-pentadecyl-1,3-dioxolane.

m/z
Proposed Ion
Structure/Formula

Fragmentation
Origin

Expected Relative
Intensity

284 [C18H36O2]+• Molecular Ion (M+) Very Low / Absent

73 [C3H5O2]+
α-cleavage at C2, loss

of •C15H31
100% (Base Peak)

43 [C2H3O]+
Further fragmentation

of the dioxolane ring
Moderate

57, 71, 85... [CnH2n+1]+
Fragmentation of the

pentadecyl chain
Low
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Experimental Protocols
A standard method for analyzing 2-pentadecyl-1,3-dioxolane involves Gas Chromatography-

Mass Spectrometry (GC-MS).

1. Sample Preparation:

Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as

hexane or dichloromethane.

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS

analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 20:1 is common for

initial analysis.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm

film of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10°C/min to 300°C.

Final hold: Hold at 300°C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-500.

Mandatory Visualization
The primary fragmentation pathway of 2-pentadecyl-1,3-dioxolane is visualized below.

Figure 1: Primary EI fragmentation of 2-pentadecyl-1,3-dioxolane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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